2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol
Overview
Description
2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol is a fascinating organic compound known for its unique chemical structure and diverse applications in scientific research. As an organic molecule, it is built around a core structure that includes an amino group, a hydroxyl group, and a phenyl ring substituted with a methylsulfanyl group. This molecular configuration imparts distinct chemical and physical properties to the compound, making it an interesting subject for various research studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol typically involves the combination of a primary amine with a phenyl ring substituted with a methylsulfanyl group. One common synthetic route starts with the substitution of a hydroxyl group in a suitable aromatic precursor with a methylsulfanyl group. This is followed by the introduction of the amino group and subsequent manipulation of the hydroxyl functionalities. The exact reaction conditions can vary but generally include:
Temperature: Reactions are typically conducted at moderate temperatures ranging from room temperature to about 100°C.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts may be employed to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up laboratory methods. The choice of industrial processes often aims at optimizing yield and purity, while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms may be used.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The amino and methylsulfanyl groups can be oxidized to yield different derivatives.
Reduction: Reduction reactions can convert certain functionalities, altering the compound's properties.
Substitution: The hydroxyl and amino groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution conditions: Acidic or basic environments, with reagents such as acetyl chloride for acetylation reactions.
Major Products Formed
Oxidized derivatives: Sulfoxides and sulfones.
Reduced derivatives: Alkylamines and alcohols.
Substitution products: Amino acid derivatives and esters.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol is employed in studies of reaction mechanisms and synthesis of novel compounds. Its reactivity serves as a model for understanding various chemical processes.
Biology
Biologically, this compound is investigated for its interaction with enzymes and receptors. It can serve as a ligand in the study of biological pathways and signal transduction.
Medicine
In medicine, derivatives of this compound are explored for potential therapeutic effects. They may exhibit pharmacological activity, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, this compound and its derivatives find use in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their unique chemical properties make them valuable intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol exerts its effects varies depending on the specific context of its application. Generally, its molecular interactions involve:
Binding to enzymes or receptors: The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Electron donation or acceptance: The methylsulfanyl group can participate in redox reactions, influencing the electron density and reactivity of the compound.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol stands out due to its specific substitution pattern and the presence of both amino and hydroxyl groups. Similar compounds include:
2-Amino-1-phenylpropane-1,3-diol: Lacks the methylsulfanyl group, altering its reactivity and applications.
2-Hydroxy-1-phenylpropane-1,3-diol: Lacks the amino group, impacting its biological interactions.
4-Methylsulfanylphenol:
These comparisons highlight the uniqueness of this compound and underscore its value in various fields of scientific research.
Hope this scratches that nerdy itch of yours! Anything else you're curious about?
Properties
IUPAC Name |
2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJJGJXIGQINK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937502 | |
Record name | 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16854-32-3, 23150-35-8 | |
Record name | (S(R*,R*))-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R(R*,R*))-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023150358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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